1-(Difluoromethyl)-8-naphthol
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Overview
Description
1-(Difluoromethyl)-8-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-8-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroxy derivatives, and various substituted naphthols .
Scientific Research Applications
1-(Difluoromethyl)-8-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-8-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-8-naphthol
- 1-(Chloromethyl)-8-naphthol
- 1-(Bromomethyl)-8-naphthol
Comparison: 1-(Difluoromethyl)-8-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This property is not as pronounced in the trifluoromethyl, chloromethyl, or bromomethyl analogs .
Properties
Molecular Formula |
C11H8F2O |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
8-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11,14H |
InChI Key |
JFXGQPUJKXPUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)O |
Origin of Product |
United States |
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